
4-Chloro-2-methoxycarbonylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-Methoxycarbonylphenylzinc bromide, also known by its identifier MFCD09965865, is a chemical compound that is commonly used in organic synthesis. This compound is particularly notable for its role in various chemical reactions, including those that form carbon-carbon bonds. It is often utilized in the field of medicinal chemistry and materials science due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
4-Chloro-2-Methoxycarbonylphenylzinc bromide is typically prepared through a reaction involving the corresponding aryl halide and a zinc reagent. The process generally involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methoxycarbonylphenyl bromide.
Reaction with Zinc: This compound is then reacted with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the organozinc compound.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a low level to control the reaction rate and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of the starting materials are handled using automated systems to ensure precision and safety.
Controlled Environment: The reaction is conducted in reactors designed to maintain the necessary inert atmosphere and temperature control.
Purification: The final product is purified using techniques such as distillation or crystallization to achieve the desired purity and concentration.
化学反应分析
Types of Reactions
4-Chloro-2-Methoxycarbonylphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Reduction Reactions: The compound can also undergo reduction reactions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) and other ether solvents are commonly used to dissolve the reactants and facilitate the reaction.
Temperature and Atmosphere: Reactions are typically carried out at controlled temperatures and under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic materials.
科学研究应用
4-Chloro-2-Methoxycarbonylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules through carbon-carbon bond formation.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals by enabling the synthesis of novel compounds with therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and specialty chemicals, due to its reactivity and stability.
作用机制
The mechanism of action of 4-Chloro-2-Methoxycarbonylphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
相似化合物的比较
4-Chloro-2-Methoxycarbonylphenylzinc bromide can be compared with other organozinc compounds, such as:
Phenylzinc Bromide: Similar in reactivity but lacks the chloro and methoxycarbonyl substituents, which can influence the compound’s reactivity and selectivity.
4-Bromo-2-Methoxycarbonylphenylzinc Bromide: Similar structure but with a different halogen, which can affect the compound’s reactivity and the types of reactions it undergoes.
2-Methoxycarbonylphenylzinc Bromide: Lacks the chloro substituent, which can impact the compound’s electronic properties and reactivity.
The unique combination of the chloro and methoxycarbonyl groups in this compound provides it with distinct reactivity and selectivity, making it a valuable reagent in various chemical syntheses.
属性
分子式 |
C8H6BrClO2Zn |
|---|---|
分子量 |
314.9 g/mol |
IUPAC 名称 |
bromozinc(1+);methyl 3-chlorobenzene-6-ide-1-carboxylate |
InChI |
InChI=1S/C8H6ClO2.BrH.Zn/c1-11-8(10)6-3-2-4-7(9)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
YRWUXALQKJNRMF-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=[C-]C=CC(=C1)Cl.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




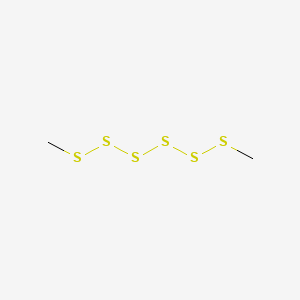
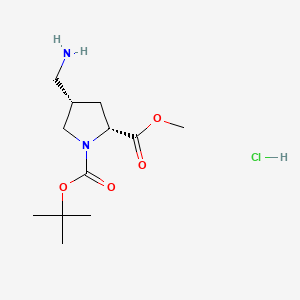
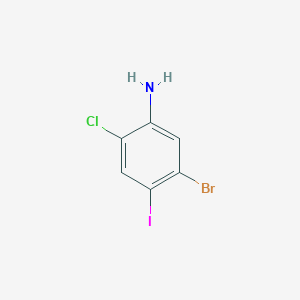

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,5-Difluoroaniline](/img/structure/B15292148.png)
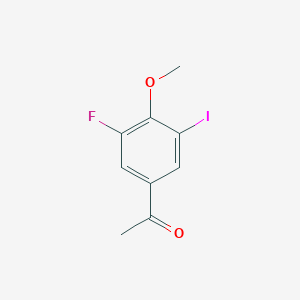

![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15292170.png)
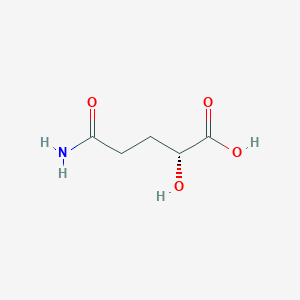
![3-(Acetylamino)-2-[[[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]amino]carbonyl]benzoic Acid (Apremilast Benzoic Acid)](/img/structure/B15292178.png)


